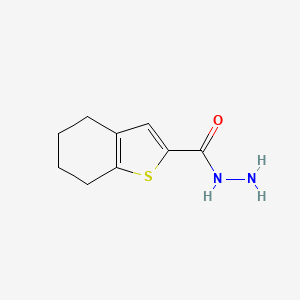

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide

描述

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide (CAS: 65361-27-5, MF: C₉H₁₁N₂OS, MW: 195.07 g/mol) is a bicyclic heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring and a carbohydrazide (-CONHNH₂) functional group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its hydrazide moiety enables diverse chemical modifications, making it valuable for developing antiviral, antibacterial, and anticancer agents .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h5H,1-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFUELDJXIFNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162436 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65361-27-5 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65361-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazide Synthesis via Hydrazine Hydrate Reaction

- Procedure : The 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is refluxed with an excess of hydrazine hydrate in ethanol or methanol.

- Reaction Conditions : Typical reflux times range from 4 to 12 hours, depending on scale and purity requirements.

- Isolation : Upon cooling, the product precipitates and is isolated by filtration, followed by recrystallization from suitable solvents to enhance purity.

- Yield : Reported yields for similar benzothiophene carbohydrazides range from 70% to 90% under optimized conditions.

This method is exemplified in the synthesis of related compounds such as 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, where the hydrazide formation step is the key transformation (see Table 1 for comparative data).

Amide Formation Followed by Hydrazide Conversion

- Alternative Route : In some cases, the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives are first converted to amides by coupling with carboxylic acids using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

- Subsequent Step : The amide is then transformed into the carbohydrazide by reaction with hydrazine hydrate.

- Reaction Conditions : Amide formation is typically conducted at elevated temperatures (~100 °C) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- Advantages : This method allows for the introduction of diverse substituents at the 2-position, enabling structural variation for biological activity studies.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or DMSO | Protic solvents favor hydrazide formation |

| Temperature | Reflux (78–100 °C) | Ensures complete reaction |

| Reaction Time | 4–12 hours | Longer times improve yield |

| Molar Ratio | Hydrazine hydrate in excess (1.5–3 equiv) | Drives reaction to completion |

| Purification | Filtration, recrystallization | Enhances purity |

Comparative Data on Related Benzothiophene Carbohydrazides

Summary Table of Preparation Methods

| Step | Description | Typical Conditions | Outcome |

|---|---|---|---|

| 1. Starting Material Prep | Obtain 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid or derivatives | Commercial or synthesized via known methods | Ready for hydrazide formation |

| 2. Hydrazide Formation | React with hydrazine hydrate in ethanol/methanol | Reflux 4–12 h, excess hydrazine | Formation of carbohydrazide |

| 3. Isolation & Purification | Cool, filter, recrystallize | Solvent-dependent | Pure this compound |

| 4. Optional Amide Coupling | For derivatives, amide formation using HATU/DIPEA | 100 °C, DMSO, 2–6 h | Functionalized intermediates |

| 5. Hydrazide Conversion | Convert amide to hydrazide with hydrazine hydrate | Reflux in ethanol/methanol | Substituted carbohydrazides |

化学反应分析

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide exhibit promising antimicrobial properties. A study evaluated several 2-amino-N'-substituted derivatives for their efficacy against various microbial strains. The findings suggest that modifications to the hydrazide structure can enhance antimicrobial activity, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Another area of investigation involves the anticancer potential of this compound. Various studies have synthesized and tested derivatives for their ability to inhibit cancer cell proliferation. For instance, certain derivatives demonstrated selective cytotoxicity against specific cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to utilize it in the construction of more complex heterocyclic compounds. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals where thiophene rings are common .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a precursor for synthesizing functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved performance in various applications, including coatings and composites .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A detailed study conducted on the synthesis and evaluation of various derivatives showed that modifications at the N'-position significantly influenced antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The study emphasizes the structure-activity relationship crucial for developing new antimicrobial agents based on the hydrazide framework .

- Anticancer Research : Another case study focused on evaluating the anticancer effects of synthesized derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that specific modifications led to enhanced apoptosis in cancer cells without affecting normal cell viability .

- Polymer Development : Research into polymer applications highlighted the use of this compound as a monomer in creating thermally stable polymers. These polymers showed potential for use in high-performance materials due to their improved mechanical properties compared to traditional materials .

作用机制

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of enzymes like PDK1 and LDHA, which play crucial roles in the metabolic pathways of cancer cells . By inhibiting these enzymes, the compound disrupts the energy production and metabolic processes of cancer cells, leading to their death.

相似化合物的比较

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent positions, functional groups, and molecular weight, influencing their physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide and Analogs

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| Target Compound | 65361-27-5 | C₉H₁₁N₂OS | 195.07 | Hydrazide at position 2 |

| 6-Methyl analog | 956576-52-6 | C₁₀H₁₄N₂OS | 210.29 | Methyl group at position 6 |

| 5-Methyl analog | 777880-70-3 | C₁₀H₁₄N₂OS | 210.29 | Methyl group at position 5 |

| 3-Carbohydrazide isomer | 135840-47-0 | C₉H₁₁N₂OS | 195.07 | Hydrazide at position 3 |

| N′-(2-Chloroacetyl) derivative | sc-355876 | C₁₁H₁₂ClN₃O₂S | 293.75 | Chloroacetyl group on hydrazide |

| 3-Methyl-2-carboxylic acid analog | - | C₁₀H₁₂O₂S | 196.26 | Carboxylic acid at position 2, methyl at C3 |

Key Observations :

- Positional Isomerism : The 3-carbohydrazide isomer (CAS: 135840-47-0) may display altered hydrogen-bonding patterns, affecting solubility and target binding .

- Functional Group Modifications : The N′-(2-chloroacetyl) derivative (CAS: sc-355876) introduces electrophilic reactivity, enabling nucleophilic substitutions for further derivatization .

Physicochemical Properties

- Solubility : The hydrazide group enhances water solubility via hydrogen bonding, whereas methylated analogs (e.g., 6-methyl) exhibit lower aqueous solubility .

- Crystallography : Related compounds (e.g., 2-(1-benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one) form N–H···O hydrogen-bonded chains in crystal lattices, influencing stability and melting points .

生物活性

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide (C₉H₁₂N₂OS) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂N₂OS

- CAS Number : 65361-27-5

- Molecular Weight : 184.27 g/mol

- Structure : The compound features a benzothiophene core with a carbohydrazide functional group.

Biological Activity Overview

Research has indicated that thiophene derivatives, including this compound, exhibit various biological activities such as anti-inflammatory effects and modulation of specific cellular pathways.

Anti-inflammatory Activity

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that derivatives of thiophene can inhibit the activity of enzymes involved in inflammatory processes.

The IC50 value indicates the concentration required to inhibit 50% of enzyme activity. For instance, the compound showed an IC50 of 29.2 µM against the enzyme 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to downregulate cytokines such as TNF-α and IL-6 in vitro.

- Blocking Mast Cell Degranulation : It has been observed to significantly reduce mast cell degranulation by over 63%, contributing to its anti-inflammatory effects .

- Modulation of Nuclear Receptors : Recent studies have identified its role as a modulator of retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a role in immune response regulation .

Study on RORγt Modulation

A study focused on the synthesis and characterization of derivatives of 4,5,6,7-tetrahydro-benzothiophene demonstrated that these compounds act as inverse agonists for RORγt. The in vitro assays showed IC50 values ranging from 0.5 nM to 5 nM for various derivatives . This suggests strong potential for therapeutic applications in autoimmune diseases.

In Vivo Studies

In animal models, administration of thiophene derivatives has shown promising results in reducing symptoms associated with inflammation. For example:

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide?

- Methodology : Begin with the benzothiophene core (e.g., 1-benzothiophene-2-carbaldehyde derivatives, as in ) and employ hydrazide coupling reactions. Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) principles to minimize side products . Purification via column chromatography or recrystallization is critical due to potential impurities from incomplete cyclization or oxidation .

Q. How can structural characterization of this compound be systematically validated?

- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For ambiguous signals, compare experimental spectra with computational predictions (DFT-based NMR chemical shift calculations) to resolve stereochemical uncertainties . IR spectroscopy can confirm the presence of hydrazide (-CONHNH₂) and thiophene functional groups .

Q. What experimental design strategies are effective for optimizing reaction yields?

- Methodology : Apply factorial design (e.g., 2^k or response surface methodology) to evaluate interactions between variables like temperature, stoichiometry, and catalyst loading. Use software tools (e.g., COMSOL Multiphysics or JMP) for statistical modeling . Include control experiments to isolate the impact of individual parameters .

Q. How should researchers address solubility challenges in biological assays?

- Methodology : Test solvents (DMSO, ethanol, or aqueous buffers with surfactants) and use sonication or heating to enhance dissolution. For in vitro studies, validate solubility via dynamic light scattering (DLS) to ensure colloidal stability. Adjust pH or employ prodrug strategies if necessary .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Methodology : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models trained on reaction databases. Tools like Gaussian or ORCA can simulate reaction pathways, while platforms like ICReDD’s integrated computational-experimental workflows accelerate discovery . Validate predictions with small-scale exploratory experiments .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validate data using orthogonal techniques (e.g., NOESY for spatial proximity vs. COSY for connectivity). If crystallography is impractical, employ computational docking to assess plausible conformers. Re-examine synthetic steps for potential byproducts or tautomeric forms .

Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?

- Methodology : Use in vitro binding assays (e.g., SPR or ITC) to quantify interactions with target proteins. Pair with molecular dynamics (MD) simulations to model binding kinetics. For cellular studies, employ CRISPR-Cas9 knockouts or fluorescence-based probes to track localization .

Q. How can multi-step synthesis routes be optimized for scalability without compromising purity?

- Methodology : Implement continuous-flow chemistry to enhance reproducibility and heat/mass transfer. Use inline analytics (e.g., HPLC-MS) for real-time monitoring. Prioritize green chemistry principles (e.g., solvent recycling or catalytic systems) to reduce waste .

Q. What advanced techniques are used to investigate the compound’s potential as a catalyst or ligand?

- Methodology : Conduct kinetic studies (e.g., Eyring plots) to assess catalytic efficiency. Characterize coordination complexes via X-ray absorption spectroscopy (XAS) or EPR. Compare turnover numbers (TON) and selectivity with benchmark ligands .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。